6-Amino-3-(4-cyanophenyl)picolinic acid
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Overview
Description
6-Amino-3-(4-cyanophenyl)picolinic acid: is an organic compound that belongs to the class of picolinic acid derivatives This compound is characterized by the presence of an amino group at the 6th position and a cyanophenyl group at the 3rd position of the picolinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-(4-cyanophenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-oxopropanoic acid or ethyl 2-oxopropanoate with ammonium acetate, malononitrile, and various aldehydes in the presence of a catalyst such as UiO-66 (Zr)-N (CH2PO3H2)2 . This process leverages the anomeric effect to facilitate the formation of the desired picolinic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene and Benchchem offer bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-3-(4-cyanophenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and cyanophenyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different picolinic acid derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: 6-Amino-3-(4-cyanophenyl)picolinic acid is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: In biological research, this compound is investigated for its potential as a therapeutic agent. It has been studied for its interactions with various biological targets and its potential role in drug development.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of herbicides. For example, picolinic acid derivatives have been explored as synthetic auxin herbicides .
Mechanism of Action
The mechanism of action of 6-Amino-3-(4-cyanophenyl)picolinic acid involves its interaction with specific molecular targets. For instance, in herbicidal applications, it may bind to auxin-signaling F-box proteins, disrupting their function and leading to plant growth inhibition . The compound’s effects are mediated through its ability to modulate specific biochemical pathways.
Comparison with Similar Compounds
- 6-Amino-3-(3-cyanophenyl)picolinic acid
- 4-Amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid
- 6-Indazolyl-2-picolinic acids
Comparison: Compared to similar compounds, 6-Amino-3-(4-cyanophenyl)picolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, its cyanophenyl group at the 4th position may confer different reactivity and binding characteristics compared to compounds with substitutions at other positions .
Properties
IUPAC Name |
6-amino-3-(4-cyanophenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c14-7-8-1-3-9(4-2-8)10-5-6-11(15)16-12(10)13(17)18/h1-6H,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSQWHDGTPQYPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(N=C(C=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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